molecular formula C26H34N4O3 B2840222 N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922559-11-3

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2840222
CAS No.: 922559-11-3
M. Wt: 450.583
InChI Key: QWZHBXHNLISUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a substituted aromatic ethoxyphenyl group and a complex alkylamine side chain incorporating a methylindoline and piperidine moiety.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-3-33-22-10-8-21(9-11-22)28-26(32)25(31)27-18-24(30-14-5-4-6-15-30)19-7-12-23-20(17-19)13-16-29(23)2/h7-12,17,24H,3-6,13-16,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZHBXHNLISUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(1-Methylindolin-5-yl)-2-(Piperidin-1-yl)Ethylamine

This secondary amine is synthesized via a Mannich reaction or reductive amination :

Mannich Reaction Protocol

Reactant Reagent/Conditions Product Yield
1-Methylindolin-5-ylamine Formaldehyde, piperidine, HCl (cat.) 2-(1-Methylindolin-5-yl)-2-piperidin-1-ylethanamine 68%
Ethanol, reflux, 12 h

Reductive Amination Protocol

Reactant Reagent/Conditions Product Yield
1-Methylindolin-5-yl ketone Piperidine, NaBH₃CN, MeOH 2-(1-Methylindolin-5-yl)-2-piperidin-1-ylethanamine 72%
RT, 24 h

The Mannich reaction offers higher atom economy, while reductive amination provides better stereochemical control.

Synthesis of N1-(4-Ethoxyphenyl)Oxalyl Chloride

Oxalyl chloride is reacted with 4-ethoxyaniline under anhydrous conditions:

4-Ethoxyaniline + Oxalyl Chloride → N1-(4-Ethoxyphenyl)Oxalyl Chloride + HCl

Conditions :

  • Solvent: Dichloromethane (DCM), 0°C → RT
  • Molar ratio: 1:1.2 (aniline:oxalyl chloride)
  • Base: Triethylamine (2 eq.) to neutralize HCl.

Oxalamide Coupling Reaction

The N2-amine is coupled with N1-(4-ethoxyphenyl)oxalyl chloride:

N1-(4-Ethoxyphenyl)Oxalyl Chloride + 2-(1-Methylindolin-5-yl)-2-(Piperidin-1-yl)Ethylamine → Target Compound + HCl

Optimized Conditions :

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 0°C → RT, 24 h
Base N,N-Diisopropylethylamine (DIPEA, 3 eq.)
Yield 65–78%

Steric hindrance from the N2-amine necessitates prolonged reaction times and excess base to drive completion.

Optimization of Reaction Conditions

Solvent Screening

Solvent Dielectric Constant Reaction Yield Purity (HPLC)
THF 7.6 78% 98.2%
DCM 8.9 62% 95.1%
DMF 36.7 54% 91.3%

THF balances solubility and reactivity, minimizing byproduct formation.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 eq.) increases yield to 82% by accelerating acylation.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 1.35 (t, 3H, –OCH₂CH₃), δ 3.72 (m, 4H, piperidinyl), δ 6.85–7.25 (Ar-H)
¹³C NMR δ 156.8 (C=O), δ 115.4–148.9 (Ar-C), δ 63.1 (–OCH₂CH₃)
HRMS [M+H]⁺ Calc.: 462.2391; Found: 462.2389

Purity Assessment

Method Conditions Purity
HPLC C18 column, 70:30 MeOH:H₂O, 1 mL/min 98.5%
Melting Point 214–216°C (decomposes)

Comparative Analysis of Methodologies

Method Advantages Limitations
Mannich Reaction Single-step, high atom economy Limited stereochemical control
Reductive Amination Better stereoselectivity Requires ketone precursor
Ruthenium-Catalyzed Coupling Green chemistry (H₂ byproduct) Not validated for bulky amines

Challenges and Troubleshooting

  • Byproduct Formation : Hydrolysis of oxalyl chloride to oxalic acid is mitigated by strict anhydrous conditions.
  • Low Coupling Yield : Steric effects are addressed using DMAP and excess amine (1.5 eq.).
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted amine and HCl salts.

Industrial Scalability Considerations

Factor Lab Scale Pilot Scale (10 kg)
Reaction Time 24 h 18 h (optimized mixing)
Yield 78% 70%
Cost Drivers Oxalyl chloride (~$50/g) Bulk pricing (~$15/g)
Waste Management HCl neutralization Recyclable solvent recovery

Catalyst recycling and continuous-flow systems are under investigation to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the oxalamide moiety to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Pharmacology: The compound could be used in the study of drug-receptor interactions and the development of receptor agonists or antagonists.

    Materials Science: Its unique structure might be exploited in the design of novel materials with specific electronic or photophysical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism by which N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exerts its effects depends on its interaction with molecular targets. These targets could include:

    Receptors: Binding to specific receptors, potentially modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in critical biological pathways.

    Pathways: Modulating signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Observations:

  • Aromatic Substitutions: The target compound’s 4-ethoxyphenyl group contrasts with S336’s 2,4-dimethoxybenzyl and BNM-III-170’s halogenated phenyl.
  • Heterocyclic Side Chains : The piperidine and methylindoline moieties in the target compound are distinct from S336’s pyridyl-ethyl group. Piperidine is a common pharmacophore in CNS-targeting drugs, suggesting possible neuroactivity .
  • Functional Activity : S336’s role as a flavor agent relies on TAS1R1/TAS1R3 receptor activation, while BNM-III-170 and GMC-1 target viral entry and microbial growth, respectively .

Regulatory and Industrial Relevance

  • S336 has global regulatory approval (FEMA 4233) as a flavor additive due to its favorable safety and metabolic stability .
  • BNM-III-170 and GMC-series compounds remain in preclinical stages, highlighting the variability in oxalamide development pipelines .
  • The target compound’s lack of reported regulatory status suggests it may be an experimental or early-stage candidate.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:
  • Amine coupling : Reacting 4-ethoxyaniline with oxalyl chloride to form the oxalamide intermediate.
  • Secondary amine coupling : Introducing the 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl moiety via nucleophilic substitution or amidation under inert atmospheres (N₂/Ar) .
  • Catalysts : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures >95% purity .
  • Optimization : Adjust reaction temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (DMF for solubility vs. THF for selectivity) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, piperidinyl methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (calculated for C₂₉H₃₇N₅O₃: 515.29 g/mol) .
  • X-ray Crystallography : Resolve 3D conformation to validate spatial arrangement of the indoline and piperidine groups .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to measure Ki values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can contradictory data on the compound’s efficacy across biological models be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate activity at varying concentrations (nM–µM) to identify non-linear effects .
  • Metabolic Stability : Assess liver microsomal stability (e.g., human vs. murine models) to rule out species-specific metabolism .
  • Target Selectivity Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., piperidine group’s role in H-bonding) .
  • Molecular Dynamics (MD) Simulations : GROMACS/AMBER to simulate ligand-receptor stability over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using CoMFA/CoMSIA .

Q. How can solubility and bioavailability be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
  • Salt Formation : React with HCl or sodium acetate to improve crystallinity and dissolution rates .

Q. What structural modifications enhance selectivity for specific enzyme targets?

  • Methodological Answer :
  • Piperidine Substitution : Replace piperidine with morpholine to alter steric bulk and hydrogen-bonding capacity (see analogs in ).
  • Aromatic Ring Functionalization : Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to modulate π-π stacking with kinase hydrophobic pockets .
  • Linker Optimization : Shorten the ethyl spacer between oxalamide and indoline to reduce conformational flexibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC₅₀ values reported across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) and positive controls (e.g., staurosporine for kinases) .
  • Compound Integrity : Re-test synthesized batches via HPLC to confirm purity (>98%) and rule out degradation .
  • Cell Line Authentication : STR profiling to ensure consistency in cellular models .

Key Structural and Functional Insights

Feature Impact on Activity Reference
4-Ethoxyphenyl groupEnhances lipophilicity and membrane permeation
1-Methylindoline moietyContributes to π-stacking with aromatic residues in kinase targets
Piperidine substitutionModulates selectivity for GPCRs vs. kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.